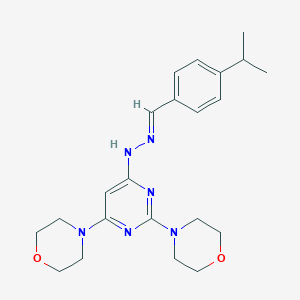
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Sulfonation: The addition of a sulfonyl group to a phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can introduce various functional groups.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-4-(phenylsulfonyl)piperazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)-4-(phenylsulfonyl)piperazine:
1-(4-Chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine: Substitutes the phenylsulfonyl group with a methylsulfonyl group, altering its chemical behavior.
Uniqueness
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C16H16ClN3O4S |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-6-7-15(16(12-13)20(21)22)18-8-10-19(11-9-18)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Clé InChI |
NFDMPGCYBMLOGL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327820.png)
![N'-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}-3-iodo-5-methoxybenzylidene)isonicotinohydrazide](/img/structure/B327823.png)
![N-[5-(2-{2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B327826.png)
![4-[(2E)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327827.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-{2-[(phenylsulfonyl)oxy]benzylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327828.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327829.png)
![N'-(3-bromo-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B327830.png)
![(6E)-6-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327831.png)
![4-[(2E)-2-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327832.png)
![4-[(2E)-2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327834.png)
![4-[(2E)-2-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327835.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B327836.png)
![4-{5-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B327839.png)

